2-Cyclopenten-1-ol, 4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-ol, 4,4-dimethyl- is an organic compound with the molecular formula C7H12O It is a derivative of cyclopentene, featuring a hydroxyl group (-OH) attached to the first carbon and two methyl groups (-CH3) attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-ol, 4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-dimethyl-1-penten-3-ol with a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of 2-Cyclopenten-1-ol, 4,4-dimethyl- often involves the use of catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: 2-Cyclopenten-1-ol, 4,4-dimethyl- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, pyridine
Major Products:
Oxidation: 2-Cyclopenten-1-one, 4,4-dimethyl-
Reduction: 2-Cyclopentanol, 4,4-dimethyl-
Substitution: 2-Cyclopenten-1-yl ethers or esters
Scientific Research Applications
2-Cyclopenten-1-ol, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their functions and leading to various physiological effects.
Comparison with Similar Compounds
- 2-Cyclopenten-1-one, 4,4-dimethyl-
- 2-Cyclopenten-1-ol, 3,4-dimethyl-
- 2-Cyclopenten-1-one, 3,4-dimethyl-
Comparison: 2-Cyclopenten-1-ol, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its steric and electronic properties. This structural feature distinguishes it from other similar compounds, affecting its reactivity and potential applications. For example, the presence of the hydroxyl group in 2-Cyclopenten-1-ol, 4,4-dimethyl- allows for hydrogen bonding, which can enhance its solubility and interaction with biological targets compared to its ketone counterparts.
Properties
CAS No. |
68757-99-3 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-4,6,8H,5H2,1-2H3 |
InChI Key |
FIXNXSZNZDNVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.